Crystal Lattice Stabilization: Reduced Interlayer Distance via Cyano-Mediated C–H⋯N Hydrogen Bonding Compared to Non-Cyano Analogs
In structurally characterized 4-cyano-N-(arylsulfonyl)pyridine-3-sulfonamide derivatives, the presence of a cyano group enables additional C–H⋯N hydrogen bonds that are absent in non-cyano analogs. These additional interactions reduce interlayer distances by approximately 0.8 Å compared to non-cyano pyridine-3-sulfonamide derivatives, thereby enhancing crystal lattice stability . This finding is extrapolated from crystallographic comparisons within the broader pyridine-sulfonamide family, where the 6-cyano derivative engages in a more extensive hydrogen-bonding network than its non-cyano counterpart N-ethylpyridine-3-sulfonamide, which primarily relies on C–H⋯O interactions .
| Evidence Dimension | Crystal interlayer distance |
|---|---|
| Target Compound Data | C–H⋯N hydrogen bonds reduce interlayer distance by ~0.8 Å (inferred from 4-cyano-N-(arylsulfonyl) analogs) |
| Comparator Or Baseline | Non-cyano pyridine-3-sulfonamide derivatives (e.g., N-ethylpyridine-3-sulfonamide): larger interlayer distances, C–H⋯O interactions only |
| Quantified Difference | Δ ≈ −0.8 Å reduction in interlayer spacing |
| Conditions | Solid-state single-crystal X-ray diffraction analysis of related 4-cyano-N-(arylsulfonyl)pyridine-3-sulfonamide derivatives (monoclinic P2₁/n space group) |
Why This Matters
Enhanced crystal lattice stability can translate into improved solid-state handling properties, longer shelf-life, and more reproducible formulation behavior during procurement and storage.
